molecular formula C9H7ClN2O B180388 5-(4-Chlorophenyl)oxazol-2-amine CAS No. 13576-51-7

5-(4-Chlorophenyl)oxazol-2-amine

Cat. No. B180388
CAS RN: 13576-51-7
M. Wt: 194.62 g/mol
InChI Key: XVROYTBFOAFKGN-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)oxazol-2-amine , also known as 4-Chloro-2-aminophenyl oxazole , is a heterocyclic compound with the following molecular formula: C9H7ClN2O . It belongs to the oxazole family, characterized by a doubly unsaturated 5-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . This compound has drawn attention due to its potential in medicinal chemistry.


Molecular Structure Analysis

The molecular structure of 5-(4-Chlorophenyl)oxazol-2-amine consists of a chlorophenyl group attached to an oxazole ring. The chlorine substitution at the phenyl position and the oxazole scaffold contribute to its unique properties and potential biological activity. Researchers have explored variations in the substitution pattern to optimize its pharmacological effects .


Chemical Reactions Analysis

Studies have investigated the reactivity of 5-(4-Chlorophenyl)oxazol-2-amine in various chemical reactions. These reactions may involve functional group transformations, cyclizations, or modifications of the oxazole ring. Literature provides insights into the synthetic versatility and potential applications of this compound .


Physical And Chemical Properties Analysis

  • Molecular Weight : Approximately 194.62 g/mol .
  • Physical State : Stable liquid at room temperature .
  • Melting Point : Varies based on specific derivatives; for example, one derivative exhibited a melting point of 310–312°C .

properties

IUPAC Name

5-(4-chlorophenyl)-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVROYTBFOAFKGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10507550
Record name 5-(4-Chlorophenyl)-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)oxazol-2-amine

CAS RN

13576-51-7
Record name 5-(4-Chlorophenyl)-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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